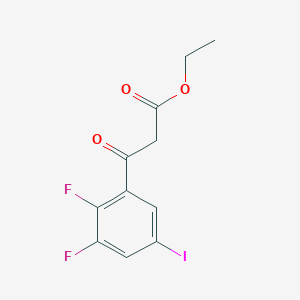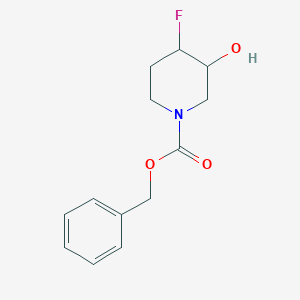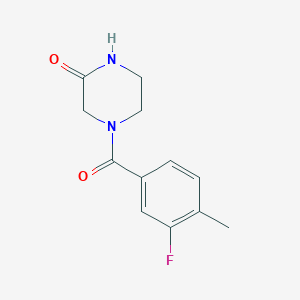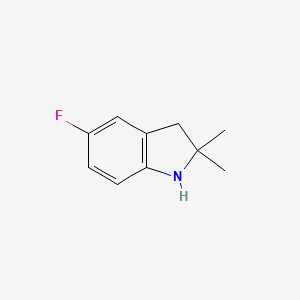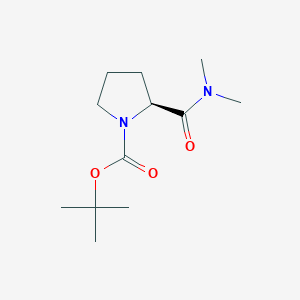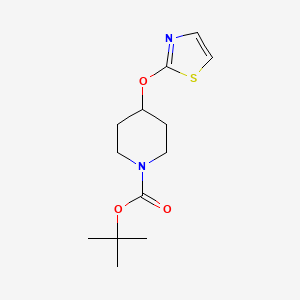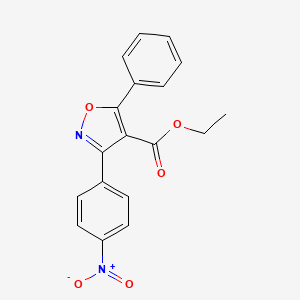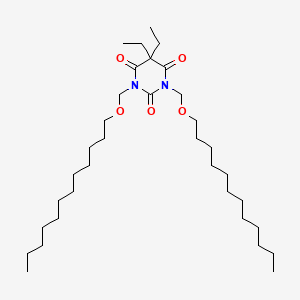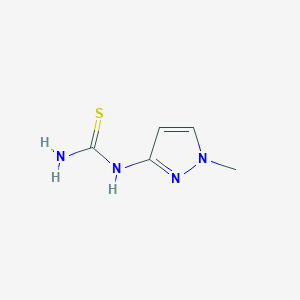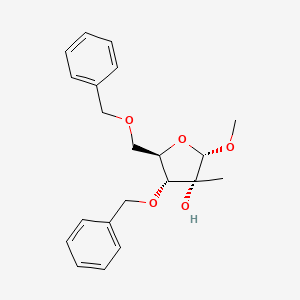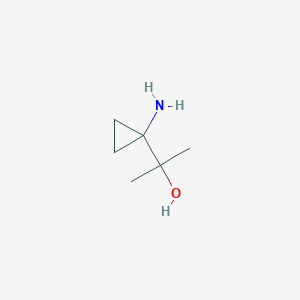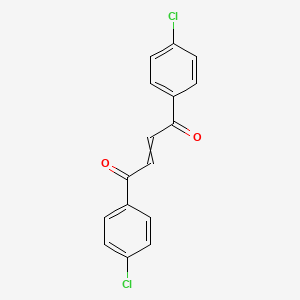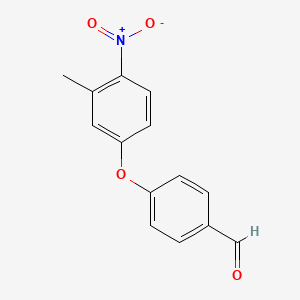
4-(3-Methyl-4-nitrophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-nitrophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3-methyl-4-nitrophenyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with 3-methyl-4-nitrophenol. This reaction can be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reactant concentrations, which are crucial for optimizing the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-[(3-Methyl-4-nitrophenyl)oxy]benzoic acid.
Reduction: 4-[(3-Methyl-4-aminophenyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methyl-4-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical pathways.
Nitro Group: Can undergo reduction to form amines, which can further participate in various biochemical reactions.
Ether Linkage: Provides stability to the molecule, allowing it to act as a scaffold in the synthesis of more complex structures.
Comparison with Similar Compounds
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-(morpholinomethyl)benzaldehyde
Comparison: 4-(3-Methyl-4-nitrophenoxy)benzaldehyde is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents.
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-(3-methyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11NO4/c1-10-8-13(6-7-14(10)15(17)18)19-12-4-2-11(9-16)3-5-12/h2-9H,1H3 |
InChI Key |
SOTOTJBQBFMZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate](/img/structure/B8712312.png)
